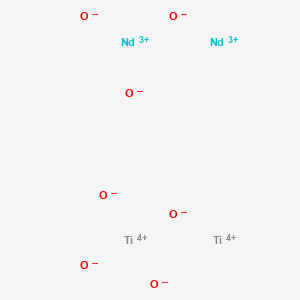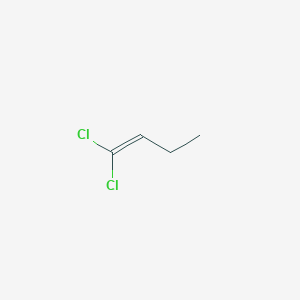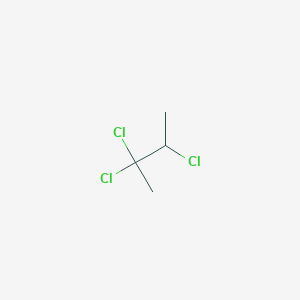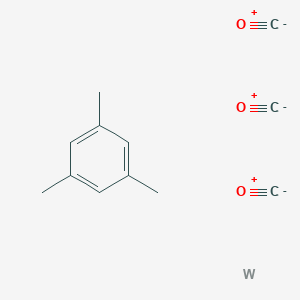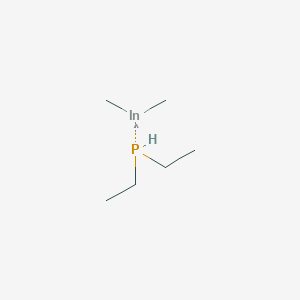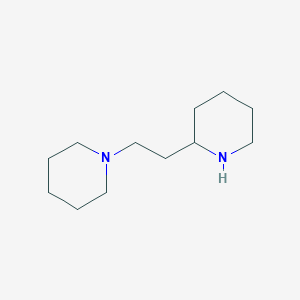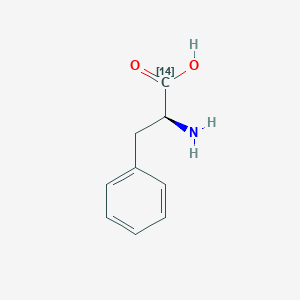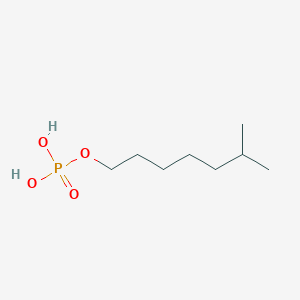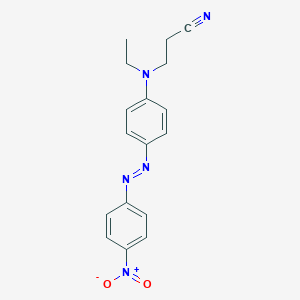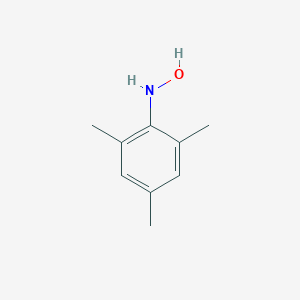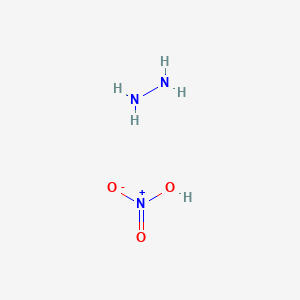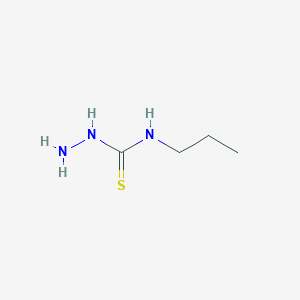![molecular formula C14H16O2 B078643 (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol CAS No. 13118-72-4](/img/structure/B78643.png)
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, also known as Nuciferine, is a natural alkaloid found in the leaves and seeds of the sacred lotus (Nelumbo nucifera). It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, there has been increasing interest in the potential therapeutic applications of Nuciferine, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to modulate dopamine receptors, serotonin receptors, and adenosine receptors, among others. It also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have various biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and motor function. It also has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory. Additionally, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol in lab experiments is that it is a natural compound that can be extracted from plant material, making it readily available and relatively inexpensive. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to modulate dopamine receptors, which are involved in reward pathways in the brain. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other drugs. Finally, there is potential for the development of novel therapeutics based on the structure of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol, which may have improved potency and selectivity.
Méthodes De Synthèse
The synthesis of (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol involves several steps, including extraction, purification, and chemical modification. The most commonly used method for extraction is Soxhlet extraction, which involves the use of a solvent to extract the alkaloid from the plant material. The extracted material is then purified using various techniques, such as column chromatography and recrystallization. Chemical modification may also be performed to enhance the potency and selectivity of the compound.
Applications De Recherche Scientifique
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been extensively studied for its potential therapeutic applications in various diseases and conditions, including Parkinson's disease, Alzheimer's disease, obesity, and cancer. In Parkinson's disease, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to protect dopaminergic neurons from degeneration and improve motor function. In Alzheimer's disease, it has been found to reduce amyloid-beta accumulation and improve cognitive function. In obesity, (1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol has been shown to reduce body weight and improve glucose metabolism. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
13118-72-4 |
|---|---|
Nom du produit |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
InChI |
InChI=1S/C14H16O2/c1-16-13-8-6-12(7-9-13)14(15)10-2-3-11(14)5-4-10/h2-3,6-11,15H,4-5H2,1H3/t10-,11+,14? |
Clé InChI |
HCIYYOMHGFDWPZ-BVUQATHDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)O |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)O |
Synonymes |
(1β,4β,7-anti)-7-(4-Methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



